Ethyl 2-chloro-4-phenylbutanoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLGEYYAZNBHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-chloro-4-phenylbutanoyl chloride with ethanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-phenylbutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-chloro-4-phenylbutanol.
Hydrolysis: 2-chloro-4-phenylbutanoic acid and ethanol.
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate for Angiotensin-Converting Enzyme Inhibitors
Ethyl 2-chloro-4-phenylbutanoate serves as a crucial precursor in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are vital for treating hypertension and heart failure. The compound is transformed into ethyl (R)-2-hydroxy-4-phenylbutyrate, a chiral building block essential for the production of various ACEIs such as lisinopril and benazepril. These medications have significant therapeutic effects due to their ability to lower blood pressure and improve heart function .
Organic Synthesis
Versatile Synthetic Intermediate
In organic synthesis, this compound is utilized as a versatile intermediate for creating a range of bioactive molecules. Its structure allows for various chemical transformations, including nucleophilic substitutions and reductions. Research has shown that this compound can undergo enzymatic reduction to yield optically pure products with high enantioselectivity, making it valuable in the synthesis of pharmaceuticals .
Biocatalysis
Microbial Reduction Studies
Recent studies have highlighted the potential of this compound in biocatalysis. For instance, the yeast strain Candida krusei has been identified as an effective biocatalyst for the enantioselective reduction of this compound to produce ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric excess (99.7%) and yield (95.1%). This process demonstrates the compound's utility in green chemistry and sustainable synthetic methods .
Case Study 1: Enantioselective Reduction
A notable study by Oda et al. explored the microbial reduction of ethyl 2-oxo-4-phenylbutyrate using Candida krusei. The researchers achieved a remarkable enantiomeric excess of 99.7% for the desired product under optimized conditions, showcasing the effectiveness of biocatalysts in producing chiral intermediates suitable for pharmaceutical applications .
Case Study 2: Thermostable Aldo-Keto Reductase
Another significant investigation involved the use of a thermostable aldo-keto reductase from Thermotoga maritima. This enzyme was shown to effectively reduce ethyl 2-oxo-4-phenylbutyrate to its corresponding alcohol with enhanced activity compared to other substrates. The study provided insights into enzyme engineering to manipulate product selectivity, further emphasizing the compound's relevance in biocatalytic processes .
Summary Table: Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Precursor for ACE inhibitors (e.g., lisinopril) | Essential for hypertension treatment |
| Organic Synthesis | Intermediate for bioactive molecule synthesis | Versatile transformations possible |
| Biocatalysis | Microbial reduction using Candida krusei | High enantiomeric excess (99.7%) and yield (95.1%) achieved |
| Enzyme Engineering | Use of thermostable aldo-keto reductase | Enhanced activity and selectivity demonstrated |
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-phenylbutanoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between Ethyl 2-chloro-4-phenylbutanoate and its analogs:
Table 1: Comparative Analysis of this compound and Analogs
Detailed Comparisons
Reactivity of Halogen Substituents The chloro and bromo analogs (Table 1) differ in leaving-group ability. Bromine (in ethyl 2-bromo-4-phenylbutanoate) facilitates faster nucleophilic substitution compared to chlorine due to its lower bond dissociation energy, making it preferable in Suzuki-Miyaura cross-coupling reactions . Chlorine, however, offers cost advantages in bulk synthesis.
Functional Group Influence on Applications The keto derivative (ethyl 2-oxo-4-phenylbutanoate) is pivotal in synthesizing β-hydroxy esters via asymmetric reductions. In contrast, the hydroxy analog (ethyl (R)-2-hydroxy-4-phenylbutyrate) is a chiral building block for pharmaceuticals, produced via enantioselective hydrogenation of the keto compound .
Fluorine and Bioactivity
- Compound 14 () incorporates difluoro and acetamido groups, enhancing metabolic stability and hydrogen-bonding capacity. Its higher melting point (79–82°C vs. liquid analogs) correlates with increased crystallinity due to fluorine’s electronegativity and the acetamido group’s polarity .
Synthetic Flexibility this compound’s chlorine allows versatile derivatization (e.g., displacement with amines or thiols), whereas the formyl group in compound 14 enables condensation reactions for extended molecular architectures .
Key Research Findings
- Halogen Effects : Bromine-substituted analogs exhibit superior reactivity in metal-catalyzed reactions, but chlorine derivatives remain industrially relevant due to lower cost and sufficient reactivity for many applications .
- Chiral Synthesis : The hydroxy derivative () demonstrates the importance of stereochemistry in drug intermediates, achieving >99% enantiomeric excess via tailored catalytic conditions .
- Fluorine in Drug Design : Difluoro compounds () show enhanced bioavailability and target affinity, aligning with trends in antifungal and anticancer agent development .
Biological Activity
Ethyl 2-chloro-4-phenylbutanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various research findings.
This compound (C12H15ClO2) is a chlorinated ester that can be synthesized through various methods, including the reaction of phenylacetone derivatives with chloroacetic acid and subsequent esterification processes. The compound features a chloro group at the 2-position and a phenyl group at the 4-position of the butanoate chain, contributing to its unique reactivity and biological properties .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. Research indicates that modifications to the structure can enhance Src kinase inhibitory activity, which is crucial in cancer progression. For instance, derivatives synthesized from ethyl 2,4-dioxo-4-arylbutanoates showed moderate Src kinase inhibition compared to staurosporine, a known reference drug . The presence of substituents on the aromatic ring significantly influenced the activity, with certain configurations yielding better results.
Enzymatic Reduction
This compound is also a substrate for enzymatic reactions. A study demonstrated that a recombinant bacterial reductase could efficiently reduce ethyl 2-oxo-4-phenylbutyrate to produce optically active α-hydroxy acids with high enantiomeric excess. This reduction process showcased the compound's utility in biocatalysis and potential applications in pharmaceuticals .
Case Studies
- Src Kinase Inhibition :
- Biocatalytic Reduction :
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that its structural properties allow it to interact with key biological targets such as enzymes involved in metabolic pathways or signaling cascades linked to cancer progression.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic methodologies for Ethyl 2-chloro-4-phenylbutanoate, and how can reaction parameters be optimized for improved yields?
this compound is typically synthesized via multi-step protocols involving halogenation, esterification, or nucleophilic substitution. For example:
- Step 1 : Formation of the chloro-substituted intermediate through chlorination of a phenylbutanoate precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Step 2 : Esterification of the intermediate with ethanol under acidic catalysis (e.g., H₂SO₄). Optimization strategies include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C for exothermic steps), and using high-throughput screening to identify ideal molar ratios of reactants .
Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the ester group (-COOEt), chloro substituent (δ ~4.0–4.5 ppm for CH₂Cl), and phenyl ring protons (δ ~7.2–7.5 ppm).
- X-ray Crystallography : Software like ORTEP-III and WinGX can model thermal ellipsoids and refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₃ClO₂).
Advanced Research Questions
Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?
Discrepancies often arise from solvent effects, conformational flexibility, or crystallographic disorder. Mitigation strategies include:
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G* basis sets).
- Variable-Temperature NMR : Resolve dynamic effects by analyzing spectra at 25°C vs. −40°C.
- Crystallographic Refinement : Use WinGX to model disorder in the chloro or phenyl groups .
Q. What experimental strategies are effective in elucidating the bioactivity mechanisms of this compound derivatives?
- Enzymatic Assays : Test inhibition of trypanothione reductase (a parasitic enzyme) using derivatives with modified chloro or phenyl groups. IC₅₀ values can identify structure-activity relationships (SAR) .
- Molecular Docking : Simulate binding interactions with targets like NF-κB or AP-1 transcription factors using AutoDock Vina or Schrödinger Suite.
Q. How to design comparative reactivity studies between this compound and its structural analogs?
- Functional Group Variation : Synthesize analogs with fluorine (e.g., Ethyl 2-fluoro-4-phenylbutanoate) or methylthio substituents to assess electronic effects on hydrolysis rates.
- Kinetic Studies : Monitor ester hydrolysis under basic conditions (NaOH/EtOH) via HPLC or conduct pH-rate profiles to differentiate nucleophilic vs. general base mechanisms .
Q. What methodologies are used to resolve synthetic challenges in preparing enantiomerically pure this compound?
- Chiral Chromatography : Use HPLC with a Chiralpak® column to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to induce enantioselectivity.
Data Contradiction Analysis
Q. How should conflicting data on the compound’s thermal stability be interpreted?
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures (Td) under inert vs. oxidative atmospheres.
- Controlled Stress Testing : Expose the compound to 40–80°C for 1–4 weeks and track degradation via FT-IR or TLC. Discrepancies may arise from trace moisture or residual catalysts in samples .
Biological and Material Applications
Q. What are the key considerations for using this compound as a precursor in polymer or coordination chemistry?
- Coordination Studies : React with transition metals (e.g., Cu²⁺ or Pd²⁺) to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry.
- Polymer Functionalization : Incorporate into polyesters via ring-opening polymerization (ROP) of lactones, using Sn(Oct)₂ as a catalyst.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
